N-(2-Ethoxyethyl)-2-methyloxolan-3-amine

Description

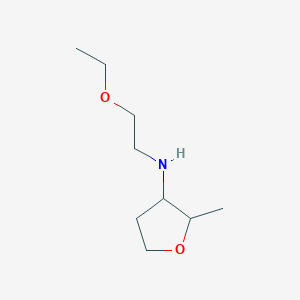

N-(2-Ethoxyethyl)-2-methyloxolan-3-amine is a tertiary amine featuring a 2-methyl-substituted oxolane (tetrahydrofuran) ring with an N-(2-ethoxyethyl) substituent. Key structural features include:

- Oxolan backbone: A five-membered oxygen-containing ring with a methyl group at position 2.

- N-substituent: A 2-ethoxyethyl group (-CH2CH2-O-CH2CH3), contributing to hydrophilicity and conformational flexibility.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C9H19NO2/c1-3-11-7-5-10-9-4-6-12-8(9)2/h8-10H,3-7H2,1-2H3 |

InChI Key |

LXVQUKIUXONIEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCOC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-amine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-Ethoxyethyl)-2-methyloxolan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The ethoxyethyl group and the oxolan ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to N-(2-Ethoxyethyl)-2-methyloxolan-3-amine, differing primarily in substituents and electronic effects:

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine ()

- Molecular Formula: C12H16ClNO

- Molecular Weight : 225.72 g/mol

- Key Features :

- Aromatic chloro and methyl groups on the phenyl ring increase lipophilicity and steric bulk.

- The electron-withdrawing chlorine atom may reduce nucleophilicity at the amine nitrogen compared to the ethoxyethyl analog.

N-Ethyloxolan-3-amine ()

- Molecular Formula: C6H13NO

- Molecular Weight : 115.18 g/mol

- Key Features :

- A simple ethyl substituent results in lower molecular weight and reduced polarity.

- Lacks the ether oxygen present in the ethoxyethyl group, decreasing solubility in polar solvents.

N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine ()

- Molecular Formula: C11H13BrClNO

- Molecular Weight : 290.59 g/mol

- Key Features :

- Bromine and chlorine substituents enhance molecular weight and electron-withdrawing effects.

- Likely exhibits lower metabolic stability compared to the ethoxyethyl derivative due to halogenated aromatic systems.

N-(2-Methoxyethyl)methylamine ()

- Molecular Formula: C4H11NO

- Molecular Weight : 89.14 g/mol

- Key Features :

- Methoxyethyl group (-CH2CH2-O-CH3) is shorter than ethoxyethyl, reducing steric effects.

- Demonstrates how ether chain length influences boiling points and solubility.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Polarity | Water Solubility | Key Substituent Effects |

|---|---|---|---|---|---|

| This compound* | C9H19NO2 | 173.25 | Moderate-High | Moderate | Ether oxygen enhances H-bonding |

| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C12H16ClNO | 225.72 | Low-Moderate | Low | Halogenation increases lipophilicity |

| N-Ethyloxolan-3-amine | C6H13NO | 115.18 | Low | Low | Simple alkyl chain reduces polarity |

| N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine | C11H13BrClNO | 290.59 | Low | Very Low | Halogens add steric/electronic effects |

| N-(2-Methoxyethyl)methylamine | C4H11NO | 89.14 | Moderate | High | Shorter ether chain improves solubility |

*Hypothetical data inferred from structural analogs.

Functional Implications

- Bioactivity : Halogenated analogs () are likely precursors for pharmaceuticals or agrochemicals, whereas the ethoxyethyl group’s polarity may improve bioavailability in aqueous environments.

- Stability : The ether linkage in the ethoxyethyl group could confer resistance to oxidative degradation compared to thioether or ester-containing analogs.

Biological Activity

N-(2-Ethoxyethyl)-2-methyloxolan-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxyethyl group attached to a methyloxolan structure. Its molecular formula is with a molecular weight of approximately 159.23 g/mol. The unique structure allows for specific interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethoxyethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and interact with intracellular targets. Notably, the compound has shown selectivity for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

- Psychiatric Disorders : Its selectivity for serotonin receptors suggests potential applications in treating depression and anxiety disorders.

- Neuroprotection : The compound may facilitate neuroprotection and promote recovery in neurodegenerative diseases by modulating neurotransmitter systems .

- Cognitive Enhancement : Studies have indicated that it could enhance cognitive function, making it a candidate for treating cognitive deficits associated with aging or neurological conditions.

Research Findings

Several studies have explored the biological activity of this compound:

- Selectivity Studies : In vitro assays demonstrated that the compound exhibits significant selectivity for the 5-HT1A receptor over other receptor subtypes such as α1-adrenoceptors and D2-like receptors. This selectivity is crucial for minimizing side effects commonly associated with non-selective serotonergic agents.

- Gene Expression Modulation : As an oligonucleotide mimic, this compound has been shown to engage in complementary base pairing with RNA, influencing gene expression pathways. This property opens avenues for its use in gene therapy applications .

- Case Studies : A recent case study highlighted the efficacy of this compound in preclinical models of anxiety, where it significantly reduced anxiety-like behaviors compared to control groups. The results suggest a dose-dependent response, indicating a potential therapeutic window for clinical use.

Comparative Analysis

The following table summarizes the key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H17NO2 | Ethoxy group; selective serotonin receptor modulator |

| N-(2-Methoxyethyl)-oxolan-3-amine | C7H15NO | Methoxy group; broader receptor activity |

| 3-Methyl-N-(2-phenylmethoxyethyl)oxolan-3-amine | C14H21NO2 | Larger aromatic system; distinct biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.